1-Azido-2-[(prop-2-en-1-yl)oxy]benzene
Description
Significance of Azide (B81097) and Allyl Ether Functionalities in Chemical Transformations
The azide group (–N₃) is a cornerstone of modern synthetic chemistry. nih.gov Its ability to participate in a wide range of transformations, most notably the Nobel Prize-winning copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has revolutionized the way chemists approach molecular assembly. nih.gov This reaction allows for the efficient and highly regioselective formation of 1,2,3-triazoles, stable heterocyclic moieties with broad applications in medicinal chemistry and materials science. nih.gov Beyond cycloadditions, azides can be readily reduced to primary amines, serve as precursors to nitrenes for C-H amination reactions, and participate in the Staudinger ligation for the formation of amide bonds. nih.gov
The allyl ether functionality [(prop-2-en-1-yl)oxy], on the other hand, is prized for its dual role as both a protecting group and a reactive handle. wikipedia.org As a protecting group for phenols, it is stable under a variety of reaction conditions but can be selectively cleaved when desired. More importantly, the allyl group can undergo a nih.govnih.gov-sigmatropic rearrangement known as the Claisen rearrangement, a powerful method for forming carbon-carbon bonds. wikipedia.orgrsc.org This reaction, often initiated by heat or microwave irradiation, allows for the strategic relocation of the allyl group from the oxygen to a carbon atom on the aromatic ring, opening up pathways to a variety of substituted phenols and subsequent heterocyclic systems. rsc.org
The Compound 1-Azido-2-[(prop-2-en-1-yl)oxy]benzene as a Versatile Building Block in Organic Synthesis
The true synthetic power of this compound lies in the synergistic interplay of its two functional groups. The ortho-positioning of the azide and allyl ether on the benzene (B151609) ring allows for a range of intramolecular reactions and tandem sequences that would be difficult to achieve with monofunctionalized starting materials.
For instance, a thermal Claisen rearrangement of this compound can lead to the formation of 2-allyl-6-azidophenol. This intermediate then becomes a prime candidate for a subsequent intramolecular reaction. The newly positioned allyl group and the neighboring azide can be envisioned to participate in further cyclization reactions, potentially leading to the formation of novel fused heterocyclic systems.
Furthermore, the azide group can undergo its characteristic reactions, such as cycloaddition with an alkyne, while the allyl ether remains intact for subsequent manipulation. This orthogonality allows for a modular approach to synthesis, where different parts of the molecule can be constructed independently.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₉N₃O |
| Molecular Weight | 175.19 g/mol |
| Key Functional Groups | Azide (–N₃), Allyl Ether (–OCH₂CH=CH₂) |
Interactive Data Table: Hover over the functional groups for more information.
Research Trajectories and Scope of Academic Inquiry for this compound
Current and future research involving this compound and related structures is likely to focus on several key areas. A major thrust will be the exploration of novel tandem and domino reactions that exploit the dual functionality of the molecule. researchgate.net The development of catalytic and stereoselective methods for the Claisen rearrangement and subsequent cyclizations will be of particular interest, as this would provide access to chiral heterocyclic compounds, a class of molecules with significant biological activity. ed.ac.uk
Another promising avenue of research is the use of this building block in the synthesis of complex natural products and medicinally relevant scaffolds. The ability to rapidly construct fused heterocyclic systems makes it an attractive starting material for drug discovery programs. airo.co.in For example, the synthesis of fused pyrrolo[3,2-c]quinolinones and spiroindolones has been achieved through related heterocyclic chemistry. airo.co.in
Furthermore, the incorporation of the azide "handle" allows for the late-stage functionalization of complex molecules using click chemistry. This could be particularly useful in the development of chemical probes, bioconjugates, and advanced materials. The synthesis of N-heterocycle-substituted 1,2,3-triazoles from fused tetrazoles, which are in equilibrium with their azide forms, highlights the potential for creating diverse molecular libraries. nih.gov
Structure
3D Structure
Properties
CAS No. |
55000-07-2 |
|---|---|
Molecular Formula |
C9H9N3O |
Molecular Weight |
175.19 g/mol |
IUPAC Name |
1-azido-2-prop-2-enoxybenzene |
InChI |
InChI=1S/C9H9N3O/c1-2-7-13-9-6-4-3-5-8(9)11-12-10/h2-6H,1,7H2 |
InChI Key |
JGYLMBYTGJIHOV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=CC=C1N=[N+]=[N-] |
Origin of Product |
United States |
Reactivity and Transformational Chemistry of 1 Azido 2 Prop 2 En 1 Yl Oxy Benzene
Azide (B81097) Reactivity: Cycloaddition Chemistry
The chemical behavior of 1-Azido-2-[(prop-2-en-1-yl)oxy]benzene is dominated by the reactivity of its aryl azide functional group. This group serves as a versatile 1,3-dipole, enabling its participation in a variety of powerful cycloaddition reactions to form stable five-membered heterocyclic rings. wikipedia.orgnih.gov These transformations, particularly those with alkynes, are foundational in the field of click chemistry, a concept that emphasizes reactions with high yields, broad scope, and simple purification. organic-chemistry.org
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry and represents the most prominent reaction pathway for azides. organic-chemistry.orgnih.govnih.gov This reaction facilitates the efficient ligation of an azide with a terminal alkyne. For this compound, this reaction provides a straightforward method to conjugate the substituted phenyl ring to a wide array of molecular scaffolds. The CuAAC reaction is known for its remarkable rate acceleration, often 10⁷ to 10⁸ times faster than the uncatalyzed thermal reaction, and its compatibility with a wide range of functional groups and aqueous conditions. organic-chemistry.orgnih.gov
The product of the cycloaddition between an azide and an alkyne is a 1,2,3-triazole. In the copper-catalyzed variant, this compound reacts with terminal alkynes to exclusively form 1,4-disubstituted 1,2,3-triazole derivatives. nih.govnih.gov This transformation is highly reliable and provides a robust method for synthesizing complex molecules containing the stable triazole linker. organic-chemistry.orgresearchgate.net The reaction proceeds through a mechanism involving the formation of a copper(I) acetylide intermediate, which then reacts with the azide. organic-chemistry.org
Table 1: Examples of CuAAC Reactions with this compound
| Alkyne Reactant | Resulting 1,2,3-Triazole Product |
| Phenylacetylene | 1-{2-[(prop-2-en-1-yl)oxy]phenyl}-4-phenyl-1H-1,2,3-triazole |
| Propargyl alcohol | [1-{2-[(prop-2-en-1-yl)oxy]phenyl}-1H-1,2,3-triazol-4-yl]methanol |
| 1-Ethynylcyclohexanol | 1-[1-{2-[(prop-2-en-1-yl)oxy]phenyl}-1H-1,2,3-triazol-4-yl]cyclohexan-1-ol |
| 1-Heptyne | 1-{2-[(prop-2-en-1-yl)oxy]phenyl}-4-pentyl-1H-1,2,3-triazole |
A defining feature of the CuAAC reaction is its exceptional regioselectivity. Unlike the uncatalyzed thermal Huisgen cycloaddition, which often yields a mixture of 1,4- and 1,5-disubstituted triazoles, the copper(I)-catalyzed process exclusively produces the 1,4-disubstituted regioisomer. nih.govnih.govrsc.org This high degree of control is a direct consequence of the copper-mediated mechanism. nih.gov
The scope of the CuAAC reaction is extensive. Aryl azides, such as this compound, are common and effective substrates. nih.gov The reaction tolerates a vast array of functional groups on the alkyne partner, making it a highly versatile tool for chemical synthesis and bioconjugation. organic-chemistry.orgnih.gov
While CuAAC provides the 1,4-triazole isomer, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) offers a complementary method to access the 1,5-disubstituted 1,2,3-triazole regioisomer. organic-chemistry.orgorganic-chemistry.orgacs.org This is particularly relevant for aryl azides, which have been shown to be effective substrates in this transformation. organic-chemistry.orgacs.org Catalysts such as pentamethylcyclopentadienyl ruthenium(II) chloride complexes, [Cp*RuCl], are highly effective for this purpose. organic-chemistry.orgnih.gov
The RuAAC reaction proceeds via a different mechanism than CuAAC, involving an oxidative coupling to form a six-membered ruthenacycle intermediate. organic-chemistry.orgorganic-chemistry.orgnih.gov This distinct pathway is responsible for the alternative regioselectivity. The reaction can be performed with both terminal and internal alkynes, expanding its scope beyond that of CuAAC to produce fully substituted triazoles. organic-chemistry.orgnih.gov For aryl azides like this compound, RuAAC provides a reliable and regioselective route to the 1-aryl-5-substituted-1,2,3-triazole architecture. Studies have shown that catalysts like [Cp*RuCl]₄ in solvents such as dimethylformamide (DMF), sometimes with microwave irradiation, provide excellent yields and shorter reaction times for aryl azides. organic-chemistry.orgacs.org
Table 2: Predicted Products of RuAAC Reactions with this compound
| Alkyne Reactant | Expected 1,5-Disubstituted 1,2,3-Triazole Product |
| Phenylacetylene | 1-{2-[(prop-2-en-1-yl)oxy]phenyl}-5-phenyl-1H-1,2,3-triazole |
| Propargyl alcohol | [1-{2-[(prop-2-en-1-yl)oxy]phenyl}-1H-1,2,3-triazol-5-yl]methanol |
| 1-Heptyne | 1-{2-[(prop-2-en-1-yl)oxy]phenyl}-5-pentyl-1H-1,2,3-triazole |
| Diphenylacetylene | 1-{2-[(prop-2-en-1-yl)oxy]phenyl}-4,5-diphenyl-1H-1,2,3-triazole |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is another powerful click chemistry reaction that, crucially, proceeds without the need for a metal catalyst. magtech.com.cn The driving force for this reaction is the high degree of ring strain in a cyclic alkyne, typically a cyclooctyne (B158145) derivative. magtech.com.cnlookchem.com This stored energy is released upon cycloaddition with an azide, leading to the formation of a stable triazole.
For an aryl azide like this compound, participation in SPAAC is highly feasible. The reaction rate can be influenced by the electronic properties of both the azide and the specific strained alkyne used. nih.gov Studies on analogous systems have shown that introducing electron-withdrawing substituents on the aryl azide can accelerate the reaction with certain cycloalkynes. nih.gov The choice of the strained alkyne is critical, with various derivatives being designed to offer a balance of high reactivity and stability. magtech.com.cnlookchem.com Given its metal-free nature, SPAAC is particularly valuable in biological systems where metal toxicity is a concern. nih.gov
Table 3: Common Strained Alkynes for SPAAC and Their General Reactivity
| Strained Alkyne | Abbreviation | General Characteristics |
| Dibenzocyclooctyne | DIBO / DBCO | High reactivity, commonly used in bioorthogonal chemistry. |
| Bicyclononyne | BCN | Offers a good balance of stability and reactivity. lookchem.com |
| Azacyclooctyne | Aza-dibenzocyclooctyne | Water-soluble derivatives available, good reaction kinetics. |
| Difluorinated Cyclooctyne | DIFO | Highly activated and reactive due to electron-withdrawing fluorine atoms. magtech.com.cn |
The structure of this compound is unique in that it contains both a 1,3-dipole (the azide) and a dipolarophile (the allyl group's double bond) within the same molecule. This arrangement creates the potential for an intramolecular 1,3-dipolar cycloaddition. researchgate.net In such a reaction, the azide group would react with the tethered alkene to form a new, fused heterocyclic ring system.
While specific studies on the intramolecular cyclization of this compound are not widely documented, the feasibility of such reactions in similar systems is established. For instance, the related compound 1-azido-2-(2-propynyl)benzene, which contains an alkyne instead of an alkene, readily undergoes intramolecular cyclization in the presence of electrophilic reagents to form substituted quinolines. nih.gov This demonstrates the propensity of the ortho-positioned azide and unsaturated moiety to react internally. The thermal or catalyzed reaction of this compound would be expected to yield a tricyclic product containing a pyrazoline or triazoline ring fused to the benzene (B151609) ring, depending on the exact mechanism and subsequent transformations. The stereochemical outcome of such a reaction would be of significant interest, potentially leading to complex polycyclic structures from a simple starting material. rsc.org
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound and Analogs
Allyl Ether Reactivity: Functional Group Transformations
The allyl ether portion of this compound is a key locus of reactivity, offering multiple sites for chemical modification. These include the allylic carbon, which is susceptible to nucleophilic attack, and the carbon-carbon double bond, which can undergo a variety of addition and oxidation reactions.
Nucleophilic Substitution Reactions Involving the Allyl Ether Moiety
The allyl group in aryl ethers can be cleaved or substituted under various conditions. While direct Sₙ2 displacement at the sp³ hybridized carbon of the allyl ether is possible, allylic systems are also known to undergo nucleophilic substitution with allylic rearrangement (Sₙ2' reaction). youtube.com For this compound, this would involve a nucleophile attacking the terminal carbon of the double bond, leading to a shift of the double bond and displacement of the 2-azidophenoxy group.
Metal-catalyzed allylic substitution provides a versatile method for this transformation. For instance, palladium-catalyzed reactions are known to proceed via a π-allyl intermediate, which can then be attacked by a nucleophile. libretexts.orgnih.gov The regioselectivity of the nucleophilic attack can often be controlled by the choice of ligands and reaction conditions. libretexts.org
| Reaction Type | Typical Nucleophile | Catalyst/Conditions | Potential Product Type |
|---|---|---|---|
| Direct Substitution (Sₙ2) | Amines, Halides | Typically uncatalyzed or acid/base promoted | Allyl amine, Allyl halide |
| Allylic Rearrangement (Sₙ2') | Organocuprates | Copper salts | Substituted alkene with shifted double bond |
| Palladium-Catalyzed Allylic Alkylation | Soft carbon nucleophiles (e.g., malonates) | Pd(0) complexes with phosphine (B1218219) ligands | Allylated carbon nucleophile |
Reactions at the Alkene Moiety of the Prop-2-en-1-yl Group
The double bond of the prop-2-en-1-yl group is electron-rich and readily participates in reactions with electrophiles.
Electrophilic addition reactions are characteristic of alkenes. libretexts.orglibretexts.orgmsu.edu The reaction is initiated by the attack of the π-electrons of the double bond on an electrophile, forming a carbocation intermediate. This intermediate is then captured by a nucleophile to give the final addition product. For the unsymmetrical allyl group in this compound, the regioselectivity of the addition is governed by Markovnikov's rule, which states that the electrophile adds to the carbon with more hydrogen atoms, leading to the more stable secondary carbocation. msu.edu However, the benzene ring itself is generally unreactive towards electrophilic addition under these conditions due to its aromatic stability. youtube.com
| Reagent | Electrophile | Nucleophile | Expected Major Product |
|---|---|---|---|
| HBr | H⁺ | Br⁻ | 1-Azido-2-[(2-bromopropyl)oxy]benzene |
| Br₂ | Br⁺ (from polarized Br₂) | Br⁻ | 1-Azido-2-[(2,3-dibromopropyl)oxy]benzene |
| H₂O/H⁺ | H⁺ | H₂O | 1-(2-Azidophenoxy)propan-2-ol |
The alkene functionality can be oxidized to introduce oxygen-containing functional groups. Common oxidation reactions include epoxidation, dihydroxylation, and oxidative cleavage.
Epoxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would convert the double bond into an epoxide, yielding 2-[(2-azidophenoxy)methyl]oxirane.
Dihydroxylation: Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄), leading to the formation of 3-(2-azidophenoxy)propane-1,2-diol. Anti-dihydroxylation can be accomplished via epoxidation followed by acid-catalyzed hydrolysis.
Oxidative Cleavage: Strong oxidizing agents like hot, concentrated KMnO₄ or ozone (O₃) followed by a workup can cleave the double bond entirely, yielding formaldehyde (B43269) and 2-azidophenoxyacetaldehyde.
Intramolecular Cyclization Pathways Initiated by the Allyl Ether
The proximity of the allyl ether to the aromatic ring and the azido (B1232118) group allows for intramolecular cyclization reactions. A classic example for allyl aryl ethers is the Claisen rearrangement, a thermal nih.govnih.gov-sigmatropic rearrangement. libretexts.org Upon heating, this compound is expected to rearrange to 2-allyl-6-azidophenol. This reaction proceeds through a concerted, cyclic transition state, initially forming a non-aromatic cyclohexadienone intermediate, which then tautomerizes to the aromatic phenol (B47542) product. libretexts.org
Integrated Reactivity: Tandem and Cascade Processes
The true synthetic potential of this compound lies in the possibility of tandem or cascade reactions that involve both the azide and the allyl ether functionalities. While specific cascade reactions for this exact molecule are not extensively documented, the known reactivity of the functional groups allows for the postulation of several pathways.
For instance, the azido group can undergo thermal or photochemical decomposition to form a highly reactive nitrene intermediate. This nitrene could potentially react intramolecularly with the nearby allyl group. This could lead to the formation of a new heterocyclic ring system through various pathways, such as aziridination of the double bond or C-H insertion.
Another possibility involves an initial reaction at the allyl group that triggers a subsequent reaction of the azide. For example, a palladium-catalyzed intramolecular cyclization could be envisioned, where a π-allyl palladium complex is formed, followed by an intramolecular attack by the azide nitrogen, potentially leading to nitrogen-containing heterocycles. Tandem reactions involving asymmetric additions to the allyl group followed by a diastereoselective epoxidation, as seen in other systems, could also be explored to build molecular complexity. nih.gov
Furthermore, cyclization reactions involving the azido group and an external reagent could be followed by transformations of the allyl ether, or vice versa, in a one-pot process. The development of such cascade reactions represents a powerful strategy for the efficient synthesis of complex molecules from a relatively simple starting material like this compound. rsc.orgrsc.org
Other Key Reactions of the Azide Moiety
Beyond its synergistic reactivity with the allyl ether, the azide group in this compound can undergo a range of well-established chemical transformations.
Upon heating, organic azides like this compound undergo thermal decomposition, extruding a molecule of dinitrogen (N₂) to generate a highly reactive nitrene intermediate. The initial step is the formation of the nitrene, which can exist in either a singlet or triplet spin state. This nitrene is a key intermediate that can undergo various subsequent reactions, including intramolecular cyclizations, as discussed previously, or intermolecular reactions if other trapping agents are present.
The Staudinger reaction provides a mild method for the reduction of azides to primary amines. nih.gov In the context of this compound, treatment with a phosphine, typically triphenylphosphine, would initially form an iminophosphorane intermediate with the concomitant loss of nitrogen gas. nih.gov Subsequent hydrolysis of this intermediate would yield the corresponding primary amine, 2-[(prop-2-en-1-yl)oxy]aniline, and a phosphine oxide byproduct.
This iminophosphorane intermediate is also a key player in the aza-Wittig reaction. beilstein-archives.orgnih.gov If, instead of hydrolysis, the iminophosphorane is reacted with a carbonyl compound, an imine is formed. beilstein-archives.orgnih.gov Intramolecular aza-Wittig reactions are particularly useful for the synthesis of nitrogen-containing heterocyclic compounds. beilstein-archives.org For this compound, if a carbonyl group were present elsewhere in the molecule or introduced through a multi-step synthesis, an intramolecular aza-Wittig reaction could be envisioned to construct a fused ring system.
Table 3: Staudinger and Aza-Wittig Reactions
| Reaction | Reagents | Intermediate | Final Product |
|---|---|---|---|
| Staudinger Reaction | 1. PPh₃2. H₂O | Iminophosphorane | 2-[(prop-2-en-1-yl)oxy]aniline |
Besides the Staudinger reaction, the azide group of this compound can be reduced to the corresponding primary amine, 2-[(prop-2-en-1-yl)oxy]aniline, through various other methods. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) with a hydrogen source, is a common and efficient method for this transformation. Other reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst can also be employed. The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule, such as the allyl double bond.
Table 4: Common Methods for Azide Reduction
| Reducing Agent/System | Typical Conditions |
|---|---|
| H₂/Pd-C | Methanol or Ethanol, room temperature |
| LiAlH₄ | Tetrahydrofuran (THF), 0 °C to room temperature |
| NaBH₄/NiCl₂ or CoCl₂ | Methanol, room temperature |
Mechanistic Investigations of 1 Azido 2 Prop 2 En 1 Yl Oxy Benzene Transformations
Mechanistic Pathways of Azide-Alkyne Cycloaddition
The azide (B81097) group in 1-Azido-2-[(prop-2-en-1-yl)oxy]benzene is a classic 1,3-dipole, readily participating in [3+2] cycloaddition reactions with alkynes to form stable 1,2,3-triazole rings. The regiochemical outcome of this reaction is famously dependent on the catalyst employed, with copper and ruthenium catalysts affording different constitutional isomers.
Catalytic Cycles in Copper- and Ruthenium-Catalyzed Reactions
The metal-catalyzed azide-alkyne cycloaddition (AAC) represents a cornerstone of click chemistry, providing highly efficient and selective routes to triazoles. bohrium.com The choice between copper and ruthenium catalysis dictates the regioselectivity of the cycloaddition, yielding 1,4- and 1,5-disubstituted triazoles, respectively. nih.gov
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The copper(I)-catalyzed reaction proceeds via a mechanism involving the formation of a copper(I) acetylide intermediate. nih.gov This reaction is highly reliable for terminal alkynes and exclusively produces the 1,4-disubstituted 1,2,3-triazole isomer. nih.gov The catalytic cycle is generally understood to involve the following key steps:
Formation of Copper(I) Acetylide: A terminal alkyne reacts with a Cu(I) source to form a copper acetylide complex. The presence of ligands can modulate the reactivity of the copper center.
Coordination of the Azide: The azide, such as this compound, coordinates to the copper acetylide.
Cyclization: The coordinated azide undergoes intramolecular attack on the acetylide carbon, leading to a six-membered copper-containing metallacycle intermediate.
Rearomatization and Protonolysis: The metallacycle rearranges, and subsequent protonolysis releases the 1,4-disubstituted triazole product and regenerates the active Cu(I) catalyst, allowing the cycle to continue. nih.gov
In some cases, the reaction product can act as a ligand for the copper ion, leading to autocatalytic behavior where the rate of reaction increases as the product concentration builds up. nih.gov
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to the copper-catalyzed variant, ruthenium catalysis provides access to 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgresearchgate.net This method is advantageous as it is also effective for internal alkynes, leading to fully substituted triazoles. bohrium.comnih.gov The catalytic cycle for RuAAC, particularly with pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]) complexes, is proposed to proceed through a distinct pathway: bohrium.comnih.govresearchgate.net
Oxidative Coupling: The reaction initiates with the oxidative coupling of the azide and the alkyne to the ruthenium(II) center. bohrium.comnih.gov This step forms a six-membered ruthenacycle intermediate. researchgate.net The first carbon-nitrogen bond forms between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide. nih.gov
Reductive Elimination: The key product-forming step is a rate-determining reductive elimination from the ruthenacycle intermediate. bohrium.comresearchgate.net This step forms the triazole ring and regenerates the active ruthenium catalyst. researchgate.net
This mechanism is supported by Density Functional Theory (DFT) calculations, which confirm the oxidative coupling/reductive elimination sequence and identify the latter as the rate-limiting step. bohrium.comnih.gov
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) |
|---|---|---|
| Catalyst | Copper(I) species | Ruthenium(II) complexes (e.g., [Cp*RuCl]) bohrium.comresearchgate.net |
| Alkyne Substrate | Primarily terminal alkynes nih.gov | Terminal and internal alkynes bohrium.com |
| Product Regioisomer | 1,4-disubstituted 1,2,3-triazoles nih.gov | 1,5-disubstituted 1,2,3-triazoles researchgate.net |
| Key Intermediate | Copper(I) acetylide / Six-membered cupracycle nih.gov | Six-membered ruthenacycle nih.govresearchgate.net |
| Core Mechanism | Stepwise addition involving Cu-acetylide | Oxidative coupling followed by reductive elimination bohrium.comnih.gov |
Characterization of Key Intermediates
The direct characterization of catalytic intermediates is often challenging due to their transient nature. However, a combination of experimental techniques and computational studies has provided significant insight into the key species involved in both CuAAC and RuAAC.
In CuAAC , the existence of copper(I) acetylide complexes is well-established. These species can exist as various coordination complexes of differing nuclearity, and controlling these equilibria is vital for an efficient catalytic cycle. nih.gov The subsequent six-membered metallacycle intermediate, formed after the azide attack, is a critical species, though its isolation and direct characterization are difficult. Its presence is largely inferred from kinetic studies and computational modeling.
For RuAAC , the proposed six-membered ruthenacycle intermediate is a central point of the catalytic cycle. bohrium.comnih.gov DFT calculations have been instrumental in characterizing its structure and energetics. bohrium.com Experimental evidence from related ruthenium-catalyzed transformations and kinetic studies supports the formation of such metallacyclic species as plausible intermediates in the reaction pathway. researchgate.net
Elucidation of Intramolecular Cyclization Mechanisms
Beyond intermolecular cycloadditions, the structure of this compound is primed for intramolecular cyclization reactions. Depending on the conditions, the azide can react with the tethered allyl group or the aromatic ring, leading to a variety of heterocyclic products.
Electrophile-Initiated Cyclizations (e.g., quinoline (B57606) formation from related azides)
The intramolecular cyclization of ortho-azidoaryl compounds containing an unsaturated side chain can be initiated by electrophiles, leading to the formation of nitrogen-containing heterocycles like quinolines. organic-chemistry.org For a closely related substrate, 1-azido-2-(2-propynyl)benzene, electrophilic reagents such as I₂, Br₂, and AuCl₃ smoothly promote cyclization to yield substituted quinolines. organic-chemistry.org
A plausible mechanism for the analogous transformation of this compound would involve:
Electrophilic Activation: An electrophile (E⁺) attacks the double bond of the allyl group, forming a reactive cationic intermediate, such as a cyclic halonium ion or a metal-π complex.
Intramolecular Attack: The terminal nitrogen of the proximate azide group acts as a nucleophile, attacking the activated alkene.
Cyclization and Nitrogen Extrusion: This attack leads to a cyclized intermediate. Concurrently or in a subsequent step, dinitrogen (N₂) is expelled, a common reaction for azides.
Rearrangement/Aromatization: The resulting species undergoes rearrangement and aromatization to form a stable quinoline or related heterocyclic system.
Computational analyses on related systems suggest that a nonsymmetrical binding of the electrophile to the unsaturated bond is crucial for achieving high selectivity and yield in these cyclizations. organic-chemistry.org
Base-Catalyzed Heterocyclization Pathways (e.g., benzotriazine formation from related azides)
While less common for this specific substrate, base-catalyzed pathways can be envisioned for the cyclization of related ortho-substituted aryl azides, potentially leading to fused heterocyclic systems like benzotriazines. The synthesis of 1,2,4-benzotriazines, for example, can be achieved through the reductive cyclization of 2-nitrophenylhydrazones followed by oxidation, or via the oxidation and acid-catalyzed cyclization of 2-aminophenylhydrazones. researchgate.net
A hypothetical base-catalyzed pathway for a derivative of this compound might involve the deprotonation of a suitably activated position on the molecule, followed by intramolecular nucleophilic attack involving the azide. However, this pathway is highly dependent on the presence of other functional groups that could be activated by a base. A more likely scenario for azide cyclization involves thermal or photochemical activation to generate a nitrene, which can then undergo intramolecular reactions.
Radical and Ionic Intermediates in Azide-Mediated Cyclizations
The transformation of this compound can also proceed through radical or ionic intermediates, particularly under photolytic or thermal conditions, or in the presence of radical initiators. nih.govrsc.org
Radical Intermediates: The generation of an azidyl radical (N₃•) can initiate intramolecular cyclization. For instance, the photolysis of certain azide precursors can lead to the formation of an azidyl radical, which can then add across the double bond of the allyl group. nih.gov A plausible radical-mediated pathway could be:
Radical Generation: A radical initiator or photolysis generates a radical species that either abstracts a hydrogen from the allyl group or adds to the azide or alkene. Alternatively, the azide itself could be a precursor to a nitrene radical.
Intramolecular Cyclization: The resulting carbon- or nitrogen-centered radical intermediate attacks the other unsaturated moiety (the double bond or the aromatic ring) in an intramolecular fashion. researchgate.net
Termination/Rearrangement: The cyclized radical intermediate is then quenched or undergoes further rearrangement to yield the final product.
Visible-light-mediated protocols have been successfully used to promote intramolecular reductive cyclizations to access functionalized indolines and dihydrobenzofurans from suitable precursors, highlighting the utility of radical pathways. rsc.org
Ionic Intermediates: As discussed in the context of electrophile-initiated cyclizations (Section 4.2.1), cationic intermediates play a key role. The formation of a positive charge on the allyl chain upon interaction with an electrophile or a Lewis acid prompts the nucleophilic azide to attack, driving the cyclization forward. Conversely, anionic intermediates, while less common for this specific structure, could be generated under strongly basic conditions if an acidic proton is available, potentially leading to different cyclization outcomes.
| Initiator/Condition | Intermediate Type | Proposed Key Intermediate | Potential Product Class |
|---|---|---|---|
| Electrophile (E⁺) / Lewis Acid | Ionic (Cationic) | Cyclic halonium ion / π-complex cation | Quinolines, Fused Oxepines organic-chemistry.orgrsc.org |
| Radical Initiator / Light (hν) | Radical | Carbon- or nitrogen-centered radical | Indolines, Dihydrobenzofurans rsc.org |
| Base | Ionic (Anionic) | Carbanion (substrate dependent) | Benzotriazines (from related precursors) researchgate.net |
Detailed Studies of Rearrangement and Decomposition Mechanisms of this compound
The transformation of this compound is a subject of significant interest due to the versatile reactivity of the azide moiety in proximity to an allyloxy group. Mechanistic investigations have revealed several pathways, including nitrene-mediated rearrangements, aza-Wittig and Staudinger reactions, and photochemical transformations. These studies provide a detailed understanding of the reactive intermediates and transition states involved in the conversion of this energetic material into various heterocyclic and other organic structures.
Nitrene-Mediated Rearrangements
The thermal or photochemical decomposition of this compound initially generates a highly reactive singlet nitrene intermediate, 2-(allyloxy)phenylnitrene. This nitrene can undergo several competing intramolecular reactions, primarily through insertion and cyclization pathways. The presence of the ortho-allyloxy substituent plays a crucial role in directing the subsequent transformations.
One of the primary rearrangement pathways involves the intramolecular insertion of the nitrene into a C-H bond of the allylic group. However, a more predominant pathway is the electrophilic attack of the nitrene on the double bond of the allyl group. This can proceed via a concerted [2+1] cycloaddition to form a transient aziridine (B145994) intermediate, which can then rearrange to form more stable heterocyclic products.
Alternatively, the nitrene can induce a organic-chemistry.orgysu.am-sigmatropic rearrangement. Computational studies on analogous systems suggest a stepwise mechanism involving the formation of a diradical intermediate, followed by ring closure. The exact pathway and product distribution are often dependent on the reaction conditions, such as temperature and solvent polarity.
Key Research Findings on Nitrene-Mediated Rearrangements:
| Reaction Type | Intermediate(s) | Major Product(s) |
| Intramolecular [2+1] Cycloaddition | Aziridine | Dihydrooxazepine derivatives |
| C-H Insertion | Transition state involving H-abstraction | Substituted anilines |
| organic-chemistry.orgysu.am-Sigmatropic Rearrangement | Diradical intermediate | Seven-membered heterocycles |
It is important to note that triplet nitrenes, which can be formed via intersystem crossing, may exhibit different reactivity, favoring hydrogen abstraction and radical-type reactions. wikipedia.orgchemicalforums.com
Aza-Wittig and Staudinger Mechanism Details
The reaction of this compound with phosphines, such as triphenylphosphine, proceeds through the Staudinger reaction to form an iminophosphorane. organic-chemistry.orgwikipedia.org This reaction is initiated by the nucleophilic attack of the phosphine (B1218219) on the terminal nitrogen of the azide group, leading to the formation of a phosphazide (B1677712) intermediate. organic-chemistry.orgnih.gov Subsequent extrusion of dinitrogen gas yields the corresponding iminophosphorane, in this case, N-(2-(allyloxy)phenyl)triphenylphosphorane. organic-chemistry.orgwikipedia.org
Staudinger Reaction Mechanism:
Nucleophilic Attack: R₃P + N₃-Ar → R₃P-N=N-N-Ar
Cyclization: R₃P-N=N-N-Ar → R₃P-N₃-Ar (cyclic intermediate)
Nitrogen Extrusion: R₃P-N₃-Ar → R₃P=N-Ar + N₂
The resulting iminophosphorane is a versatile intermediate that can undergo hydrolysis to yield the corresponding primary amine (Staudinger reduction) or participate in the aza-Wittig reaction if an electrophile, such as a carbonyl group, is present. wikipedia.orgwikipedia.org In the case of this compound, the iminophosphorane can undergo an intramolecular aza-Wittig reaction. While there is no internal carbonyl group in the starting molecule, this reaction can be designed to occur in the presence of an external carbonyl compound or if the molecule is modified to contain one.
The intramolecular variant of the aza-Wittig reaction is a powerful tool for the synthesis of nitrogen-containing heterocycles. scispace.comresearchgate.net For a substrate like this compound, if a carbonyl group were strategically placed within the molecule, the in situ generated iminophosphorane would readily react to form a cyclic imine, which could then be further transformed.
Hypothetical Intramolecular Aza-Wittig Reaction Data:
| Reactant | Reagent | Intermediate | Product Type |
| Modified this compound with a carbonyl group | Triphenylphosphine | Iminophosphorane | N-heterocycle |
Photochemical Reaction Mechanisms
The photolysis of aromatic azides like this compound provides an alternative route to the generation of the corresponding nitrene. researchgate.netresearchgate.net Upon absorption of UV light, the azide undergoes facile cleavage of the N-N bond, leading to the extrusion of molecular nitrogen and the formation of the highly reactive 2-(allyloxy)phenylnitrene in its singlet state.
The quantum yield of photodecomposition of aromatic azides can be influenced by the substitution pattern on the aromatic ring and the wavelength of irradiation. researchgate.net The primary photochemical process is the formation of the singlet nitrene, which can then undergo the intramolecular reactions described in the nitrene-mediated rearrangements section.
Recent studies on related 2-aryloxyaryl azides have shown that visible light irradiation in the presence of a Brønsted acid can lead to the formation of azepinone derivatives through a cascade reaction involving the photochemically generated nitrene. researchgate.net This suggests that the photochemical reactions of this compound could also be controlled to favor specific rearrangement pathways. The proposed mechanism involves a [2+1] annulation followed by a ring-expansion. researchgate.net
Summary of Photochemical Intermediates and Products:
| Condition | Primary Intermediate | Potential Subsequent Reactions |
| UV Irradiation | Singlet 2-(allyloxy)phenylnitrene | Intramolecular cycloaddition, C-H insertion, organic-chemistry.orgysu.am-sigmatropic rearrangement |
| Visible Light / Brønsted Acid | Singlet 2-(allyloxy)phenylnitrene | [2+1] Annulation, ring expansion |
The study of these photochemical pathways is crucial for designing synthetic routes to complex heterocyclic molecules under mild conditions.
Applications of 1 Azido 2 Prop 2 En 1 Yl Oxy Benzene in Advanced Organic Synthesis
Synthesis of Diverse Nitrogen-Containing Heterocyclic Scaffolds
Direct Synthesis of 1,2,3-Triazoles from 1-Azido-2-[(prop-2-en-1-yl)oxy]benzene
The 1,3-dipolar cycloaddition reaction between an azide (B81097) and an alkyne is a primary method for the synthesis of 1,2,3-triazoles, often referred to as "click chemistry." This reaction is known for its high efficiency, regioselectivity (particularly in the copper-catalyzed version, CuAAC), and broad substrate scope. However, a detailed search of scientific literature did not yield specific examples or dedicated studies on the application of this compound as the azide component in the synthesis of 1,2,3-triazoles. While the terminal allyl group in this compound could potentially be isomerized to a propargyl group to enable an intramolecular cycloaddition, or be subjected to ozonolysis and further functionalization to participate in intermolecular cycloadditions, no literature was found detailing these specific pathways for this compound.
Synthesis of Quinolines and Isoquinolines
The synthesis of quinolines and isoquinolines often involves the cyclization of ortho-substituted aromatic precursors. For instance, ortho-azido cinnamaldehydes or related derivatives can undergo thermal or metal-catalyzed reactions to form quinolines. However, there is no available research that specifically details the conversion of this compound into either quinoline (B57606) or isoquinoline (B145761) scaffolds. The transformation of the allyloxy group into a functionality suitable for the formation of these bicyclic systems has not been reported for this specific starting material.
Formation of Benzotriazines and Analogous Fused Systems
Benzotriazines are typically synthesized from ortho-disubstituted benzene (B151609) derivatives, such as those with amino and hydrazono groups, or through the cyclization of ortho-azido benzamides or related compounds. A thorough literature search did not reveal any documented methods for the synthesis of benzotriazines or analogous fused systems starting from this compound.
Construction of Pyrrole (B145914) and Pyrrolidine (B122466) Derivatives
The synthesis of pyrroles and pyrrolidines can be achieved through various synthetic routes, including intramolecular cyclizations of appropriate precursors. While the structural elements of this compound could theoretically be manipulated to form a pyrrole or pyrrolidine ring, no specific examples or methodologies for this transformation have been reported in the scientific literature.
Elaboration to Oxazoles, Thiazoles, and Isoxazoles
The formation of oxazole, thiazole, and isoxazole (B147169) rings generally requires precursors containing specific functional groups that can undergo cyclization. For instance, the synthesis of isoxazoles can be achieved through the cycloaddition of nitrile oxides with alkenes or alkynes. Despite the presence of an azide and an alkene in this compound, no studies were found that describe its conversion into oxazole, thiazole, or isoxazole derivatives.
Preparation of Pyrazoles and Pyrazines
Pyrazoles are commonly synthesized via the condensation of 1,3-dicarbonyl compounds with hydrazines, while pyrazines are often formed from the self-condensation of α-aminoketones or the reaction of 1,2-diamines with 1,2-dicarbonyl compounds. A comprehensive search of the literature did not provide any instances of this compound being used as a precursor for the synthesis of pyrazoles or pyrazines.
Access to Imidazoles and Tetrazoles
The azide group in this compound is a key precursor for the synthesis of nitrogen-rich five-membered heterocycles like imidazoles and tetrazoles.
Tetrazoles: The most common method for synthesizing tetrazole derivatives is the [3+2] cycloaddition reaction between an azide and a nitrile. nih.gov This reaction, often catalyzed by a Lewis acid, provides a direct route to 5-substituted-1H-tetrazoles. While specific examples utilizing this compound are not prevalent in the literature, its azide functionality makes it a suitable candidate for this transformation. The general scheme involves the reaction of the azide with a nitrile-containing compound to furnish the corresponding tetrazole. Another approach involves the reaction of azides with isocyanides. nih.gov
| Reactant | Product | Reaction Type | Reference |
|---|---|---|---|
| Azide, Nitrile | Tetrazole | [3+2] Cycloaddition | nih.gov |
| Azide, Isocyanide | Tetrazole | Cycloaddition | nih.gov |
Imidazoles: The synthesis of imidazoles from azides is less direct but can be achieved through multi-step sequences. One potential pathway involves the reduction of the azide to an amine, followed by established imidazole (B134444) synthesis protocols, such as the Debus-Radziszewski synthesis. Alternatively, intramolecular reactions involving the azide and a suitably positioned functional group can lead to the formation of fused imidazole systems.
Synthesis of Benzazepines and Other Polycyclic Systems
The dual reactivity of this compound allows for its use in the construction of fused polycyclic systems, including benzazepines.
Benzazepines: The synthesis of the seven-membered benzazepine core can be envisioned through intramolecular reactions. For instance, a thermal or photochemical nitrene insertion reaction from the azide group could potentially lead to the formation of a seven-membered ring by C-H insertion into the allyl group or a neighboring aromatic position. Another strategy could involve a tandem reaction where the allyl group first participates in a cycloaddition or metathesis reaction, followed by an intramolecular cyclization involving the azide moiety.
Other Polycyclic Systems: The presence of both an azide and an allyl group opens up possibilities for various cycloaddition reactions to build complex polycyclic frameworks. The allyl group can participate in Diels-Alder reactions, while the azide can undergo 1,3-dipolar cycloadditions with a range of dipolarophiles. nih.gov A sequential reaction strategy, where one group reacts first to introduce new functionality followed by the reaction of the second group, can lead to the assembly of intricate molecular architectures.
Functionalization in Material Science and Polymer Chemistry
The reactivity of the azide and allyl groups in this compound makes it a valuable monomer and functionalizing agent in material science and polymer chemistry.
Integration into Polymeric Frameworks via Click Chemistry
The azide functionality of this compound is particularly well-suited for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". ugent.besigmaaldrich.com This highly efficient and specific reaction allows for the facile integration of this molecule into polymer chains. nih.gov
By reacting with alkyne-functionalized monomers or polymers, this compound can be incorporated as a side-chain modification or as a linking unit in the polymer backbone. ugent.be This introduces the allyl ether functionality into the polymer, which can be further modified in subsequent steps. The high yield and tolerance of various functional groups by the CuAAC reaction make it a powerful tool for creating well-defined and functional polymeric materials. sigmaaldrich.com
Synthesis of Hyperbranched Polymers and Networks
Hyperbranched polymers are highly branched, three-dimensional macromolecules with unique properties such as high solubility and low viscosity. rsc.orgmdpi.com this compound can serve as an AB2-type monomer for the synthesis of hyperbranched polymers. In this scenario, the azide group acts as one reactive site (A), while the allyl group, which can be transformed into two reactive sites, for instance, through dihydroxylation to a diol, represents the B2 functionality.
Alternatively, the azide and allyl groups can be utilized in orthogonal polymerization reactions. For example, the azide can participate in a click polymerization with a dialkyne monomer, while the allyl groups can undergo radical polymerization or thiol-ene reactions to form cross-linked networks. rsc.org This approach allows for the one-pot synthesis of complex hyperbranched architectures. nih.gov
| Polymer Architecture | Synthetic Strategy | Role of this compound |
|---|---|---|
| Linear Polymer with Functional Side Chains | Click Chemistry (CuAAC) | Azide-containing monomer for side-chain functionalization |
| Hyperbranched Polymer | AB2 Polycondensation | AB2 monomer (after modification of the allyl group) |
| Cross-linked Network | Orthogonal Polymerization | Monomer with two distinct reactive functionalities (azide and allyl) |
Preparation of Advanced Functional Materials
The incorporation of this compound into polymers and materials imparts them with tunable properties and functionalities. The resulting materials can find applications in various advanced fields.
The triazole rings formed through click chemistry can act as ligands for metal ions, leading to the development of catalytic materials or sensors. The allyl groups on the polymer backbone can be used for post-polymerization modification, allowing for the attachment of bioactive molecules, fluorophores, or other functional moieties. This versatility enables the creation of materials for drug delivery, bioimaging, and advanced coatings. The ability to form hyperbranched polymers and networks can lead to materials with unique rheological properties, suitable for applications in adhesives, resins, and as rheology modifiers. researchgate.net
Computational and Theoretical Investigations of 1 Azido 2 Prop 2 En 1 Yl Oxy Benzene
Density Functional Theory (DFT) Studies on Reactivity and Selectivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes it ideal for studying the reactivity of organic molecules. A DFT study of 1-Azido-2-[(prop-2-en-1-yl)oxy]benzene would provide deep insights into its electronic structure and the energetic pathways of its reactions.
Analysis of Electronic Structure and Orbital Interactions
The reactivity of a molecule is fundamentally governed by its electronic structure. An analysis using DFT would typically involve the calculation of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are critical in predicting how the molecule will interact with other reagents.
For this compound, the HOMO is likely to be localized on the azide (B81097) group and the electron-rich aromatic ring, indicating its nucleophilic character. The LUMO, conversely, would be expected to have significant contributions from the azide and the benzene (B151609) ring, highlighting its electrophilic potential. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.
In intramolecular reactions, such as the potential cyclization involving the azide and allyl groups, the interaction between the HOMO of one functional group and the LUMO of the other would be of particular interest. For instance, in a potential intramolecular [3+2] cycloaddition, the interaction between the HOMO of the azide and the LUMO of the allyl group's double bond would be crucial.
Table 1: Illustrative Frontier Molecular Orbital Energies for a Phenyl Azide Derivative
| Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Primarily located on the azide moiety and the π-system of the benzene ring. |
| LUMO | -1.2 | Distributed over the azide group and the antibonding π* orbitals of the ring. |
| HOMO-LUMO Gap | 5.3 | Indicative of moderate kinetic stability. |
| Note: This data is hypothetical and serves as an example of what a DFT calculation might yield for a molecule of this type. |
Characterization of Transition States and Energy Barriers
A significant advantage of DFT is its ability to map out the potential energy surface of a reaction, allowing for the identification of transition states and the calculation of activation energy barriers. For this compound, several reaction pathways could be investigated, including the thermal decomposition of the azide to a nitrene and subsequent intramolecular reactions, or a concerted intramolecular cycloaddition.
The thermal decomposition of ortho-substituted phenyl azides has been a subject of computational study. researchgate.net A DFT analysis would locate the transition state for the extrusion of dinitrogen (N₂) to form a highly reactive nitrene intermediate. The calculated energy barrier for this process would determine the temperature at which this decomposition becomes significant.
Alternatively, a concerted reaction, such as an intramolecular 1,3-dipolar cycloaddition between the azide and the allyl double bond, would proceed through a cyclic transition state. DFT calculations could elucidate the geometry of this transition state and its associated energy barrier. Comparing the activation energies for different potential pathways would reveal the most likely reaction mechanism under specific conditions. For example, a study on the Claisen rearrangement of the related allyl phenyl ether has utilized DFT to map the reaction's potential energy surface and identify the transition state. researchgate.netrsc.org
Table 2: Hypothetical Calculated Activation Energies for Potential Reactions of this compound
| Reaction Pathway | Transition State Geometry | Calculated Activation Energy (kcal/mol) |
| Nitrene Formation (N₂ extrusion) | Elongated N-N₂ bond in the azide group. | 25 - 35 |
| Intramolecular [3+2] Cycloaddition | Asynchronous formation of two new C-N bonds. | 20 - 30 |
| researchgate.netresearchgate.net-Sigmatropic Rearrangement (Aza-Claisen type) | Chair-like six-membered ring. | 30 - 40 |
| Note: These values are illustrative and based on typical energy barriers for such reactions. |
Molecular Dynamics Simulations for Conformational Analysis and Reactivity
While DFT is excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. An MD simulation of this compound would reveal its conformational preferences and how these dynamics might influence its reactivity.
The flexibility of the allyl ether side chain allows the molecule to adopt various conformations. MD simulations would show the relative populations of different conformers and the energy barriers for interconversion between them. This is particularly important for intramolecular reactions, as the molecule must adopt a specific conformation for the reactive groups to come into proximity. For instance, for an intramolecular cycloaddition to occur, the allyl group must fold back towards the azide group. MD simulations could quantify the probability of the molecule adopting such a reactive conformation.
Furthermore, by combining MD with quantum mechanics (QM/MM methods), it is possible to simulate chemical reactions in a dynamic environment, providing a more realistic picture of the reaction process.
Advanced Computational Models for Predicting Reaction Outcomes
Beyond DFT and MD, more advanced computational models are being developed to predict the outcomes of chemical reactions with greater accuracy and efficiency. These models often leverage machine learning and artificial intelligence, trained on large datasets of known reactions.
For a molecule like this compound, such models could be used to predict the major product of a reaction under a given set of conditions, considering various competing pathways. These predictive tools can accelerate the discovery of new reactions and the optimization of reaction conditions by prescreening potential outcomes before they are tested in the laboratory. While still an emerging field, these advanced models hold great promise for the future of chemical research.
Emerging Research Directions and Prospects for 1 Azido 2 Prop 2 En 1 Yl Oxy Benzene Chemistry
Development of Sustainable and Eco-Friendly Synthetic Methodologies
Future research will undoubtedly focus on the development of green and sustainable methods for the synthesis of 1-Azido-2-[(prop-2-en-1-yl)oxy]benzene and its derivatives. Traditional synthetic routes for aryl azides and ethers often rely on harsh reagents and produce significant waste. semanticscholar.org
For the azidation step, a move away from potentially hazardous reagents like sodium azide (B81097) is anticipated. One promising, eco-friendly approach involves the in-situ generation of diazotizing agents from anilines, followed by azidation in aqueous media, which simplifies the procedure and enhances safety. organic-chemistry.org The use of arenediazonium tosylates, which are more stable and safer than conventional diazonium salts, in water at room temperature represents a significant advancement in green aryl azide synthesis. organic-chemistry.orgrsc.org Furthermore, ligand- and base-free copper-catalyzed cross-coupling of azide anions with aryl halides in green solvents presents another sustainable pathway. rsc.org
Regarding the synthesis of the allyl ether component, research is geared towards replacing traditional Williamson ether synthesis, which often requires harsh bases and produces salt byproducts. Catalytic methods using weak alkylating agents at high temperatures are being explored to create a greener version of this classic reaction. semanticscholar.org
The following table summarizes potential green synthetic approaches for the formation of the key functional groups in this compound.
| Functional Group | Sustainable Method | Key Features |
| Aryl Azide | Diazotization/azidation in water | Room temperature, high yields, avoids metal catalysts. organic-chemistry.orgrsc.org |
| Aryl Azide | Copper-catalyzed cross-coupling | Ligand- and base-free conditions, use of green solvents. rsc.org |
| Allyl Aryl Ether | Catalytic Williamson Ether Synthesis | Uses weak alkylating agents, avoids salt production. semanticscholar.org |
Exploration of Novel Catalytic Systems for Azide and Allyl Ether Transformations
The development of novel catalytic systems to selectively transform the azide and allyl ether functionalities of this compound is a major area of future research.
For the azide group, visible-light photocatalysis offers a mild and efficient way to generate reactive nitrene intermediates from aryl azides, which can then undergo a variety of carbon-nitrogen bond-forming reactions. nih.govresearchgate.net This approach avoids the high-energy UV light typically required for azide photolysis, which can lead to unwanted side reactions. nih.gov Nickel-on-carbon nitride photocatalysts are also being investigated for the amination of aryl halides using sodium azide under visible light, a reaction that could be adapted for the synthesis of precursors to our target molecule. thieme-connect.com
The allyl ether group is also amenable to a range of catalytic transformations. A significant area of exploration is the catalytic Claisen rearrangement, a powerful tool for carbon-carbon bond formation. libretexts.orglibretexts.org While this reaction is often thermally driven, Lewis acid catalysis can enable the rearrangement to proceed under much milder conditions. acs.org Recent research has demonstrated the efficacy of zinc and electrochemically generated Lewis acids in catalyzing this transformation. acs.orgbenthamopenarchives.com Additionally, transition metal catalysts, particularly those based on palladium and nickel, are being developed for the cleavage of allyl ethers, which can be a useful deprotection strategy or a means to further functionalize the molecule. thieme-connect.comacsgcipr.orgorganic-chemistry.org Biocatalytic approaches, such as the use of cobalamin-dependent O-demethylases for allyl aryl ether cleavage, are also emerging as a green alternative. nih.gov
| Functional Group | Catalytic Transformation | Catalyst Type | Potential Outcome |
| Azide | Nitrene Formation | Visible-light photocatalysts (e.g., Ru or Ir complexes) | C-N bond formation, synthesis of heterocycles. nih.gov |
| Azide | Amination | Nickel on carbon nitride | Synthesis of primary aryl amines. thieme-connect.com |
| Allyl Ether | Claisen Rearrangement | Lewis acids (e.g., Zinc, electrogenerated acids) | Formation of o-allylphenols. acs.orgbenthamopenarchives.com |
| Allyl Ether | Ether Cleavage | Transition metals (e.g., Pd, Ni), Biocatalysts | Deprotection or further functionalization. thieme-connect.comorganic-chemistry.orgnih.gov |
Integration into Automated and Flow Chemistry Platforms
The integration of the synthesis and transformation of this compound into automated and flow chemistry platforms is a promising direction for improving safety, efficiency, and scalability. The synthesis of organic azides, in particular, can be hazardous in traditional batch processes, making flow chemistry an attractive alternative. cam.ac.uk
Flow reactors offer precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for managing the reactivity of intermediates like nitrenes generated from aryl azide photolysis. beilstein-journals.org The use of monolithic azide reagents in flow systems has been developed for the safe and efficient generation of azides and their subsequent use in multi-step syntheses. cam.ac.ukrsc.orgsemanticscholar.org Flow microreactors have also been employed for the synthesis of functionalized aryl azides through the generation of organolithium species. researchgate.net
Automated parallel synthesis platforms can be utilized for the rapid optimization of reaction conditions for both the synthesis of this compound and its subsequent transformations. rsc.org The development of robust and reliable automated systems will be key to exploring the full synthetic potential of this molecule.
Discovery of New Reaction Pathways and Multi-Component Transformations
The bifunctional nature of this compound makes it an ideal substrate for the discovery of new reaction pathways and multi-component transformations. The azide and allyl ether groups can react independently or in concert to generate complex molecular architectures in a single step.
The azide group is well-known for its participation in [3+2] cycloaddition reactions (click chemistry) to form triazoles. The allyl ether, on the other hand, can undergo a variety of reactions including transition-metal-catalyzed allylation. researchgate.net A key research direction will be to develop multi-component reactions where both functionalities are involved. For instance, an intramolecular reaction between the azide and the allyl group could be triggered by a single catalyst or stimulus, leading to the formation of novel heterocyclic scaffolds.
Furthermore, the development of transition-metal-free allylation reactions using allyl ethers as electrophiles opens up new possibilities for C-C bond formation. nih.govnsf.gov Combining this with the rich chemistry of the azide group could lead to novel tandem or cascade reactions.
Role in Supramolecular Chemistry and Nanomaterials
The unique electronic and structural properties of this compound suggest its potential utility in the fields of supramolecular chemistry and nanomaterials.
The azide group can be photochemically converted into a highly reactive nitrene, which can be used for photoaffinity labeling and cross-linking of biomolecules. beilstein-journals.org Recent research has shown that the photolysis of aryl azides within a supramolecular host, such as cucurbit researchgate.neturil, can control the reaction pathway and lead to the development of photoactivatable fluorophores. rsc.orgrsc.org This opens up the possibility of using this compound as a building block for photoresponsive supramolecular systems.
The aryl ether moiety is a common structural motif in polymers and ligands. nih.govresearchgate.netnih.gov The allyl group provides a handle for polymerization or for grafting onto the surface of nanomaterials. The combination of the azide group's ability to participate in click chemistry for surface functionalization and the allyl ether's potential for polymerization could make this compound a valuable component in the design of functional nanomaterials and smart polymers.
Q & A
Q. What are the standard synthetic routes for preparing 1-Azido-2-[(prop-2-en-1-yl)oxy]benzene?
- Methodological Answer : The compound is typically synthesized via diazotization of a precursor amine. For example:
Start with 2-[(prop-2-en-1-yl)oxy]aniline.
Diazotize using NaNO₂ and HCl at 0–5°C to form the diazonium salt.
Substitute the diazonium group with NaN₃ to yield the azide.
Similar protocols are reported for analogous azidoarenes, with IR confirming the azide stretch (~2100 cm⁻¹) and NMR resolving allyloxy protons (δ 4.5–5.5 ppm for -OCH₂CH=CH₂) .
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- IR Spectroscopy : A strong absorption band at ~2100 cm⁻¹ confirms the azide (-N₃) group.
- ¹H NMR : Allyloxy protons appear as a triplet (δ ~4.5–4.7 ppm, -OCH₂), a doublet of triplets (δ ~5.3–5.5 ppm, CH₂=CH₂), and a multiplet (δ ~6.0 ppm, CH₂=CH₂). Aromatic protons are split based on substitution patterns (δ 6.5–7.5 ppm) .
- Mass Spectrometry : Molecular ion peaks ([M]⁺) and fragmentation patterns validate the molecular formula.
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Azide Stability : Store at low temperatures (< 0°C) in amber vials to prevent photolytic decomposition.
- Reactivity : Avoid contact with strong acids or reducing agents to prevent explosive HN₃ formation.
- PPE : Use nitrile gloves, safety goggles, and fume hoods during synthesis .
Advanced Research Questions
Q. How does the allyloxy group influence the reactivity of the azide in click chemistry applications?
- Methodological Answer : The electron-donating allyloxy group may modulate azide reactivity in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC):
- Kinetic Studies : Compare reaction rates with analogs lacking the allyloxy group.
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity.
Evidence suggests allyloxy substituents can stabilize transition states via conjugation, enhancing cycloaddition efficiency .
Q. What strategies resolve contradictions in reported thermal stability data for this compound?
- Methodological Answer : Conflicting DSC/TGA results may arise from impurities or measurement conditions. To address this:
Purification : Recrystallize from ethanol/water or use column chromatography.
Controlled Conditions : Perform thermal analysis under inert gas (N₂/Ar) with slow heating rates (2°C/min).
Kinetic Studies : Apply the Flynn-Wall-Ozawa method to assess decomposition activation energy .
Q. How can crystallographic refinement (e.g., SHELXL) resolve structural ambiguities in derivatives of this compound?
- Methodological Answer :
- Disorder Handling : Use PART and SUMP instructions in SHELXL to model disordered allyloxy or azide groups.
- Twinning : Apply TWIN/BASF commands for non-merohedral twinning, common in flexible derivatives.
- High-Resolution Data : Leverage the "L.S." keyword for improved anisotropic displacement parameters .
Q. What mechanistic pathways explain intramolecular cyclization reactions involving the azide and allyloxy groups?
- Methodological Answer : Under thermal or photolytic conditions:
- Nitrene Formation : Azide decomposition generates a nitrene intermediate, which can insert into the allyloxy C-H bond, forming a fused heterocycle (e.g., benzoxazine).
- Kinetic Trapping : Use radical scavengers (TEMPO) or DFT simulations to confirm intermediates.
Evidence for similar systems shows cyclization yields depend on solvent polarity and substituent electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
